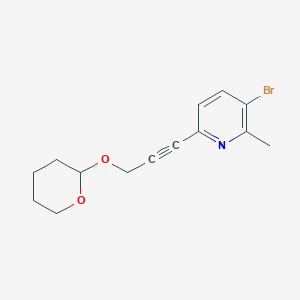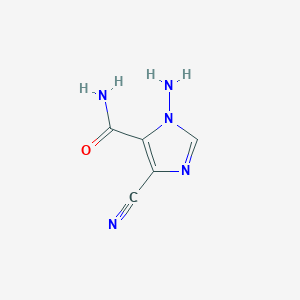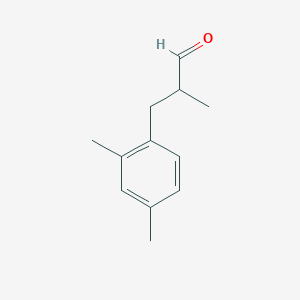
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the benzothiophene ring and a trimethylsilane group attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1-benzothiophen-2-yl)-trimethylsilane typically involves the bromination of benzothiophene followed by the introduction of the trimethylsilane group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzothiophene ring. This is followed by a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The benzothiophene ring can be reduced under specific conditions to form dihydrobenzothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiophenes.
Applications De Recherche Scientifique
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (7-Bromo-1-benzothiophen-2-yl)-trimethylsilane involves its interaction with specific molecular targets and pathways. The bromine atom and the trimethylsilane group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7-Bromo-1-benzothiophen-2-yl)methanol
- Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
Comparison
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties compared to similar compounds For example, (7-Bromo-1-benzothiophen-2-yl)methanol has a hydroxymethyl group instead of a trimethylsilane group, leading to different reactivity and applications
Propriétés
Numéro CAS |
324769-04-2 |
|---|---|
Formule moléculaire |
C11H13BrSSi |
Poids moléculaire |
285.28 g/mol |
Nom IUPAC |
(7-bromo-1-benzothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C11H13BrSSi/c1-14(2,3)10-7-8-5-4-6-9(12)11(8)13-10/h4-7H,1-3H3 |
Clé InChI |
UBNWYKXSPNRBSF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=C(S1)C(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![benzyl 4-chloro-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13988716.png)



![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)


